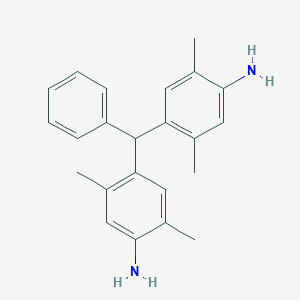

4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of structurally similar compounds involves multistep reactions, including nucleophilic substitution and reduction processes. For example, the synthesis of related sterically hindered organic molecules often utilizes interaction with chlorosulfonic acid, followed by structural characterization using X-ray single crystal diffraction and quantum-chemical calculations to understand the electronic structure (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their steric hindrance and molecular geometry. X-ray diffraction studies have provided detailed information on crystal systems, intermolecular hydrogen bonding, and secondary intermolecular interactions, which play a crucial role in stabilizing the molecular structures (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Compounds similar to 4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine exhibit interesting chemical behaviors, such as fluorescence enhancement upon N-phenyl substitutions, demonstrating the "amino conjugation effect." This effect results from more planar ground-state geometry and larger charge-transfer character in the fluorescent excited state, highlighting the unique photochemical properties of such molecules (Yang et al., 2002).

Physical Properties Analysis

The physical properties, including solubility and thermal stability, are influenced by the molecular structure. For instance, polyamides derived from related diamines showed excellent solubility in various solvents and good thermal stability, with glass transition temperatures ranging between 237–256°C, indicating their potential for high-performance material applications (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity towards alkyl halides, reveal the potential for further functionalization and application in synthesis. Organogold(I) complexes involving related structures showed unique reactivity patterns, providing pathways for generating novel compounds with potentially useful applications in organic synthesis and materials science (Koten et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

Research has demonstrated the synthesis and structural analysis of compounds with similar structural motifs, highlighting their importance in developing novel materials and molecules with unique properties. The synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride showcases the interest in structurally complex molecules for various applications, including molecular electronics and material science. These compounds were structurally characterized, providing insights into their molecular-electronic structure and kinetic behavior (Rublova et al., 2017).

Photochemical Behavior

The study on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, known as the "amino conjugation effect," reveals the potential for these compounds in developing advanced fluorescent materials. The introduction of N-phenyl substituents leads to a more planar ground-state geometry, enhancing fluorescence quantum yields, which is crucial for applications in optoelectronics and fluorescence microscopy (Yang et al., 2002).

Catalysis and Polymerization

Compounds bearing the 2,5-dimethylphenyl group have been explored in the context of catalysis and polymerization. For example, the design and synthesis of chiral organopalladium-amine complexes indicate the role of such compounds in asymmetric synthesis and catalysis. These complexes have shown a higher stereoselectivity in cycloaddition reactions, highlighting their potential in producing chiral materials and pharmaceuticals (Li et al., 2003).

Material Science and Semiconductor Research

In material science and semiconductor research, the synthesis and modification of compounds with dimethylphenyl groups have been studied for their electronic properties and applications in creating new materials. The synthesis of tris(4-amino-2,6-dimethylphenyl)borane and its derivatives demonstrates how the reactivity of amino groups can be utilized to extend the π-conjugated system, which is essential for developing materials with specific optical and electronic characteristics (Yoshino et al., 2013).

Safety and Hazards

4-Amino-2,5-dimethylphenol should be stored in a cool, dry place, away from fire sources and oxidizing agents . During handling, appropriate protective measures should be taken, including wearing goggles, lab coats, and gloves . If contact with skin or eyes occurs, immediate rinsing with water is recommended .

Eigenschaften

IUPAC Name |

4-[(4-amino-2,5-dimethylphenyl)-phenylmethyl]-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2/c1-14-12-21(24)16(3)10-19(14)23(18-8-6-5-7-9-18)20-11-17(4)22(25)13-15(20)2/h5-13,23H,24-25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZDGQOFZGFKSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)C(C2=CC=CC=C2)C3=C(C=C(C(=C3)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599918 | |

| Record name | 4,4'-(Phenylmethylene)bis(2,5-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine | |

CAS RN |

6370-33-8 | |

| Record name | Benzenamine, 4,4′-(phenylmethylene)bis[2,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6370-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Phenylmethylene)bis(2,5-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)